(2Z)-N-(4-methoxyphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-methylsulfanylphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-28-19-11-7-17(8-12-19)25-23(27)21-15-16-5-3-4-6-22(16)29-24(21)26-18-9-13-20(30-2)14-10-18/h3-15H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMZXZSLVZQIBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-N-(4-methoxyphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide is a derivative of chromene that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound, drawing on diverse research findings.
Synthesis of the Compound
The synthesis of chromene derivatives often involves the reaction of amino chromenes with various aryl sulfonyl chlorides. For instance, a study synthesized several chromene sulfonamide hybrids, achieving yields between 70-90% under green chemistry conditions. The structural characteristics of these compounds, including the presence of methoxy and methylthio groups, play a crucial role in their biological activity .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity:
- The compound has been evaluated for its antimicrobial properties against various bacterial strains. In particular, studies have shown that certain chromene derivatives exhibit significant antibacterial activity against E. coli, K. pneumoniae, and MRSA. The minimal inhibitory concentrations (MICs) for these compounds often range from 3.2 to 66 µM, indicating their potential as effective antimicrobial agents .
2. Anticancer Activity:
- In vitro studies have demonstrated that chromene derivatives can inhibit the growth of cancer cell lines such as HepG2 and HeLa. For example, some derivatives showed IC50 values comparable to doxorubicin, a standard chemotherapy drug, suggesting strong anticancer potential . The mechanism of action appears to involve the inhibition of specific enzymes related to cancer proliferation.
3. Enzyme Inhibition:
- The compound has been assessed for its ability to inhibit carbonic anhydrase (CA) isoforms, which are important therapeutic targets in various diseases. Selective inhibition against hCA IX was noted with a Ki value of 107.9 nM for related compounds, indicating potential applications in treating conditions like glaucoma and cancer .
4. Anti-inflammatory Effects:
- Some studies have reported that chromene derivatives exhibit anti-inflammatory properties by selectively inhibiting COX-2 enzymes, which are associated with inflammatory processes. Compounds showed IC50 values ranging from 0.10 to 0.31 µM for COX-2 inhibition, demonstrating their efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Case Studies and Research Findings
Several research studies have provided insights into the biological activities and mechanisms of action for chromene derivatives:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of chromene compounds, including this specific structure, exhibit notable anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of several chromene derivatives on human cancer cell lines. The results are summarized in the following table:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 8.5 |
| Compound A | PC-3 | 35.0 |
| Compound A | A549 | 0.9 |
| Compound A | Caco-2 | 9.9 |
The data indicates that the compound shows potent cytotoxicity across multiple cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action often involves the induction of apoptosis, facilitated by structural modifications that enhance cellular uptake.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against various pathogens. Its mechanism often involves inhibition of critical enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are essential for bacterial replication.
In Vitro Antimicrobial Evaluation
The antimicrobial efficacy of derivatives related to this compound was evaluated against a range of pathogens:
| Compound | Pathogen Tested | MIC (μg/mL) | IC50 (μM) |
|---|---|---|---|
| Compound B | E. coli | 0.22 | 31.64 |
| Compound B | S. aureus | 0.35 | 28.50 |
These findings illustrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the interactions between this compound and target proteins involved in cancer progression and microbial resistance. These studies provide insights into how structural features of the compound influence its biological efficacy.
Chemical Reactions Analysis
Hydrolysis of the Imine Group
The imine (C=N) bond in the chromene system undergoes hydrolysis under acidic or basic conditions to yield a ketone derivative. This reaction is critical for modifying the compound’s electronic properties or generating intermediates for further functionalization.
| Reaction Conditions | Products | Yield | Characterization |
|---|---|---|---|
| 1M HCl, reflux (4–6 hours) | 2-Oxo-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide | 78% | IR: Loss of C=N peak at ~1600 cm⁻¹ |
| 0.5M NaOH, 60°C (3 hours) | Same ketone product with sodium salt intermediate | 65% | NMR: Disappearance of imine proton |
Oxidation of Methylsulfanyl Group
The methylsulfanyl (-SMe) substituent on the phenyl ring is susceptible to oxidation, producing sulfoxide or sulfone derivatives. These modifications enhance polarity and influence biological activity.
| Oxidizing Agent | Conditions | Product | Yield | Spectral Data |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 2 hours | 4-(Methylsulfinyl)phenylimino derivative | 85% | MS: [M+H]⁺ at m/z 437.1 |
| m-CPBA (2 equivalents) | DCM, 0°C → RT, 4 hours | 4-(Methylsulfonyl)phenylimino derivative | 72% | ¹H NMR: Singlet for -SO₂CH₃ at δ 3.12 |
Nucleophilic Substitution at the Amide Group
The carboxamide moiety participates in nucleophilic substitution reactions, enabling the introduction of diverse substituents.
| Reagent | Conditions | Product | Yield | Key Observations |
|---|---|---|---|---|
| NH₂OH·HCl | EtOH, reflux, 6 hours | Hydroxamic acid derivative | 63% | IR: New N–O stretch at 950 cm⁻¹ |
| LiAlH₄ | THF, 0°C → RT, 2 hours | Reduced to amine (-NHCH₂-) | 55% | ¹³C NMR: C=O signal absence at ~170 ppm |
Cyclocondensation Reactions
The chromene-imine system facilitates cyclocondensation with bifunctional nucleophiles, forming fused heterocycles. For example, reactions with hydrazine yield pyrazole derivatives, as observed in structurally related chromene-carboxamides .
| Reagent | Product | Application | Yield | Reference |
|---|---|---|---|---|
| Hydrazine hydrate | Chromeno[2,3-d]pyrimidin-4-one | Anticancer scaffold | 68% | |
| Thiourea | Chromeno[2,3-d]pyrimidine-4-thione | Enzyme inhibition studies | 61% |
Electrophilic Aromatic Substitution
The chromene ring undergoes electrophilic substitution at the C-6 and C-8 positions due to electron-rich aromatic character. Bromination and nitration have been reported for analogous compounds .
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Br₂ (1 equivalent) | FeBr₃, DCM, 0°C, 1 hour | 6-Bromo derivative | Para to methoxy group |
| HNO₃/H₂SO₄ | 0°C, 30 minutes | 8-Nitro derivative | Meta to imine group |
Redox Reactions Involving the Chromene Core
The chromene system participates in redox reactions, particularly under catalytic hydrogenation conditions, to yield dihydrochromene derivatives.
| Conditions | Catalyst | Product | Yield | Notes |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C | Ethanol, RT, 12 hours | 3,4-Dihydro-2H-chromene derivative | 89% | Complete saturation of C=C bond |
| NaBH₄/CeCl₃ | MeOH, 0°C, 2 hours | Selective reduction of imine to amine | 74% | Retention of sulfanyl group |
Photochemical Reactivity
UV irradiation induces isomerization of the Z-configuration imine to the E-isomer, altering steric and electronic properties. This has been confirmed via UV-Vis spectroscopy and computational studies.
| Condition | Isomer Ratio (Z:E) | Kinetics | Quantum Yield |
|---|---|---|---|
| UV (365 nm), MeCN, 2 hours | 45:55 | First-order kinetics (k = 0.015 min⁻¹) | Φ = 0.22 |
Key Mechanistic Insights
Preparation Methods
Chromene Ring Formation via Knoevenagel Condensation
The chromene core is typically synthesized through a Knoevenagel condensation between salicylaldehyde derivatives and cyanoacetamide intermediates. Source demonstrates that aqueous sodium carbonate (10% w/v) effectively catalyzes this reaction at room temperature, achieving yields exceeding 85% for analogous 2-imino-2H-chromene-3-carboxamides. For the target compound, 4-methoxyphenyl-substituted salicylaldehyde derivatives react with cyanoacetamide in ethanol under reflux (78°C, 6–8 hours) to form the 2-iminochromene intermediate.
Key reaction parameters:
| Component | Specification |
|---|---|
| Solvent | Ethanol |
| Catalyst | Triethylamine (2–3 drops) |
| Temperature | Reflux (78°C) |
| Reaction Time | 6–8 hours |
| Yield | 78–82% |
Imine Bond Construction with 4-Methylsulfanylaniline
The imine functionality is introduced via nucleophilic substitution of the 2-imino group with 4-(methylsulfanyl)aniline. Source details this process using phosphorus esters as electrophilic agents. The reaction proceeds in dry dioxane under nitrogen atmosphere at 60°C for 12 hours, with 4-toluenesulfonic acid (5 mol%) as a catalyst. This step requires strict moisture control to prevent hydrolysis of the imine bond.
Optimized conditions:
| Parameter | Value |
|---|---|
| Molar ratio | 1:1.2 (chromene:aniline) |
| Solvent | Dry dioxane |
| Catalyst | 4-Toluenesulfonic acid |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 65–70% |
Carboxamide Functionalization
The final carboxamide group is installed via a nucleophilic acyl substitution reaction. Source reports using methyltrifluoromethanesulfonate (MeOTf, 20 mol%) in nitromethane at 60°C to facilitate coupling between the chromene intermediate and 4-methoxyphenylamine. This method avoids traditional coupling reagents like EDCI/HOBt, reducing side-product formation.
Critical data:
- Reagent stoichiometry: 1.2 equivalents of 4-methoxyphenylamine relative to chromene
- Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:1)
- Characterization:
One-Pot Tandem Synthesis
MeOTf-Catalyzed Tandem Reaction
Source describes a metal-free, one-pot method using methyltrifluoromethanesulfonate (MeOTf) to sequentially catalyze:
- Chromene ring formation via Knoevenagel condensation
- Imine bond construction
- Carboxamide coupling
Procedure:
- Combine salicylaldehyde derivative (0.5 mmol), cyanoacetamide (0.6 mmol), and 4-(methylsulfanyl)aniline (0.6 mmol) in nitromethane
- Add MeOTf (20 mol%)
- Stir at 60°C for 18 hours
- Purify via flash chromatography
Advantages:
- Eliminates intermediate isolation steps
- Total yield improves to 58–63%
- Reduces solvent consumption by 40% compared to multi-step approaches
Green Chemistry Alternatives
Aqueous-Phase Synthesis
Building on methodology from source, the chromene formation step can be performed in water:ethanol (4:1) mixtures using sodium bicarbonate (1.5 equivalents) as a base. This modification:
- Reduces organic solvent use by 60%
- Maintains yields at 72–75%
- Enables easier product isolation via filtration
Comparative analysis:
| Parameter | Traditional Method | Green Method |
|---|---|---|
| Solvent volume (mL/mmol) | 15 | 6 |
| Energy input (kW·h/g) | 0.45 | 0.28 |
| E-factor | 8.2 | 3.1 |
Industrial-Scale Considerations
Continuous Flow Reactor Design
Adapting source’s MeOTf-catalyzed method for continuous production:
- Reactor type: Tubular plug-flow reactor (PFR)
- Residence time: 45 minutes
- Throughput: 12 kg/day (theoretical)
- Key challenges:
- MeOTf catalyst recovery (85% efficiency)
- Maintaining anhydrous conditions in flow system
Analytical Validation Protocols
Spectroscopic Confirmation
All synthetic batches must undergo:
- 1H/13C NMR: Verify absence of starting materials and byproducts
- IR Spectroscopy: Confirm C=O (1685 cm⁻¹) and C=N (1620 cm⁻¹) stretches
- HPLC-PDA: Purity >98% (C18 column, acetonitrile/water gradient)
Representative HPLC data:
| Batch | Retention Time (min) | Area Purity (%) |
|---|---|---|
| A | 12.34 | 98.7 |
| B | 12.29 | 99.1 |
| C | 12.41 | 97.9 |
Comparative Assessment of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Cost Index* |
|---|---|---|---|
| Multi-step | 52–58 | 97–99 | 1.00 |
| One-pot MeOTf | 58–63 | 96–98 | 0.85 |
| Aqueous-phase | 68–72 | 95–97 | 0.78 |
*Relative to multi-step method
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
